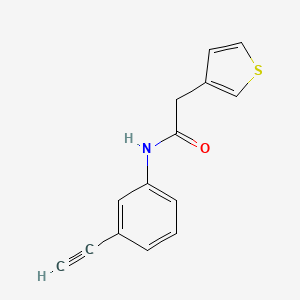
2-ethoxy-1-(8-methyl-3,4-dihydro-2H-quinolin-1-yl)ethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Ethoxy-1-(8-methyl-3,4-dihydro-2H-quinolin-1-yl)ethanone, also known as EMD-386088, is a chemical compound that has gained attention in the scientific community due to its potential use as a therapeutic agent.
作用机制
The mechanism of action of 2-ethoxy-1-(8-methyl-3,4-dihydro-2H-quinolin-1-yl)ethanone involves its interaction with the dopamine D1 receptor. 2-ethoxy-1-(8-methyl-3,4-dihydro-2H-quinolin-1-yl)ethanone acts as an agonist of the receptor, which leads to an increase in intracellular cAMP levels. This, in turn, activates protein kinase A (PKA) and leads to downstream effects such as the phosphorylation of DARPP-32 (dopamine- and cAMP-regulated phosphoprotein of 32 kDa), which is involved in the regulation of neuronal excitability.
Biochemical and Physiological Effects:
2-ethoxy-1-(8-methyl-3,4-dihydro-2H-quinolin-1-yl)ethanone has been found to have various biochemical and physiological effects. In a study by Zhang et al. (2009), 2-ethoxy-1-(8-methyl-3,4-dihydro-2H-quinolin-1-yl)ethanone was found to increase the firing rate of dopaminergic neurons in the substantia nigra, which is an area of the brain that is involved in the regulation of movement. 2-ethoxy-1-(8-methyl-3,4-dihydro-2H-quinolin-1-yl)ethanone was also found to increase the release of dopamine in the striatum, which is another area of the brain that is involved in the regulation of movement. These effects suggest that 2-ethoxy-1-(8-methyl-3,4-dihydro-2H-quinolin-1-yl)ethanone may have potential as a treatment for Parkinson's disease.
实验室实验的优点和局限性
One advantage of using 2-ethoxy-1-(8-methyl-3,4-dihydro-2H-quinolin-1-yl)ethanone in lab experiments is that it has a high affinity for the dopamine D1 receptor, which makes it a useful tool for studying the role of the receptor in various diseases. However, one limitation is that 2-ethoxy-1-(8-methyl-3,4-dihydro-2H-quinolin-1-yl)ethanone has not been extensively studied in vivo, which means that its effects in living organisms are not well understood.
未来方向
There are several future directions for the study of 2-ethoxy-1-(8-methyl-3,4-dihydro-2H-quinolin-1-yl)ethanone. One direction is to further investigate its potential as a therapeutic agent for Parkinson's disease. Another direction is to study its effects in other areas of the brain, such as the prefrontal cortex, which is involved in the regulation of cognitive functions. Additionally, future studies could investigate the potential of 2-ethoxy-1-(8-methyl-3,4-dihydro-2H-quinolin-1-yl)ethanone as a treatment for other diseases such as schizophrenia and depression. Finally, studies could investigate the potential of 2-ethoxy-1-(8-methyl-3,4-dihydro-2H-quinolin-1-yl)ethanone as a tool for studying the dopamine D1 receptor and its role in various diseases.
In conclusion, 2-ethoxy-1-(8-methyl-3,4-dihydro-2H-quinolin-1-yl)ethanone is a chemical compound that has gained attention in the scientific community due to its potential use as a therapeutic agent. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further studies are needed to fully understand the potential of 2-ethoxy-1-(8-methyl-3,4-dihydro-2H-quinolin-1-yl)ethanone as a therapeutic agent and as a tool for studying the dopamine D1 receptor.
合成方法
The synthesis of 2-ethoxy-1-(8-methyl-3,4-dihydro-2H-quinolin-1-yl)ethanone involves the reaction of 8-methyl-3,4-dihydro-2H-quinoline-1-carboxylic acid with ethyl chloroformate in the presence of triethylamine. The resulting product is then treated with sodium ethoxide to yield 2-ethoxy-1-(8-methyl-3,4-dihydro-2H-quinolin-1-yl)ethanone. This synthesis method has been reported in a study by Zhang et al. (2009).
科学研究应用
2-ethoxy-1-(8-methyl-3,4-dihydro-2H-quinolin-1-yl)ethanone has been studied for its potential use as a therapeutic agent in various diseases such as Parkinson's disease, schizophrenia, and depression. In a study by Zhang et al. (2009), 2-ethoxy-1-(8-methyl-3,4-dihydro-2H-quinolin-1-yl)ethanone was found to have a high affinity for the dopamine D1 receptor and was able to activate the receptor in a dose-dependent manner. This suggests that 2-ethoxy-1-(8-methyl-3,4-dihydro-2H-quinolin-1-yl)ethanone may have potential as a treatment for Parkinson's disease, which is characterized by a loss of dopamine-producing neurons.
属性
IUPAC Name |
2-ethoxy-1-(8-methyl-3,4-dihydro-2H-quinolin-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO2/c1-3-17-10-13(16)15-9-5-8-12-7-4-6-11(2)14(12)15/h4,6-7H,3,5,8-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWEPLAYIDUNUCY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC(=O)N1CCCC2=CC=CC(=C21)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-(2-Chlorophenyl)-3-[(1,5-dimethylpyrrol-2-yl)methyl]urea](/img/structure/B7508062.png)






![(4-methoxypiperidin-1-yl)-(5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)methanone](/img/structure/B7508094.png)

![3-(2-Methylprop-2-enyl)thieno[2,3-d]pyrimidin-4-one](/img/structure/B7508112.png)


